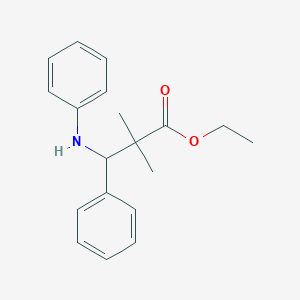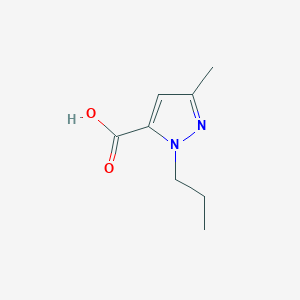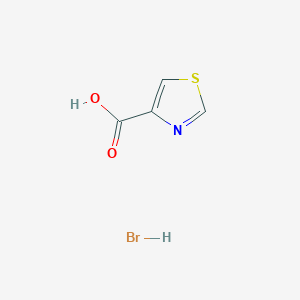
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a trifluoromethyl group, and a tetrahydroazepine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl and trifluoromethyl groups are likely attached to the tetrahydroazepine ring, which is a seven-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzyl group could participate in reactions typical of aromatic compounds, while the trifluoromethyl group could be involved in reactions typical of halogenated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling Reactions
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate (let’s call it “Compound X” for brevity) serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that enables the union of diverse fragments. Key features of this reaction include mild conditions, functional group tolerance, and environmentally benign organoboron reagents. Compound X, as an organoboron reagent, participates in transmetalation processes during SM coupling, leading to the formation of new C–C bonds.
Anticancer Research
While specific studies on Compound X are limited, related benzimidazole derivatives have shown promise as potential anticancer agents . Researchers have synthesized 2-phenylbenzimidazoles (structurally similar to Compound X) and evaluated their bioactivity against cancer cell lines such as A549, MDA-MB-231, and PC3. Further investigations into Compound X’s cytotoxic effects and mechanism of action could reveal its potential in cancer therapy.
Imidazole-Containing Compounds
Compound X contains an imidazole moiety, which is significant due to the biological activities associated with imidazole derivatives. Researchers have synthesized imidazole-containing compounds with various substituents, including benzyl groups. These compounds exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects . While Compound X’s specific biological activities remain to be explored, its imidazole scaffold suggests potential therapeutic applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-O-benzyl 7-O-methyl 7-(trifluoromethyl)-5,6-dihydro-2H-azepine-1,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-24-14(22)16(17(18,19)20)10-6-3-7-11-21(16)15(23)25-12-13-8-4-2-5-9-13/h2-5,7-9H,6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFZIHCYFNLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC=CCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)






![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)


![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)